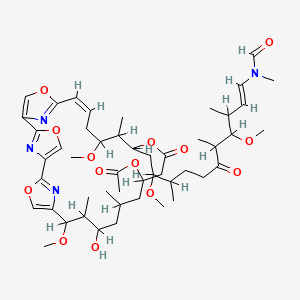
Kabiramide E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kabiramide E is a macrolide compound derived from marine sponges. It belongs to a class of natural products known for their complex structures and potent biological activities. This compound is particularly noted for its ability to bind to actin, a protein that plays a crucial role in the cytoskeleton of eukaryotic cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Kabiramide E involves multiple steps, including the formation of key fragments and their subsequent coupling. One approach involves the stereoselective synthesis of the C1-C11 and C12-C34 fragments, followed by their convergent assembly . Key steps include cross-metathesis and enzymatic desymmetrization to control stereochemistry.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. Current methods rely on advanced organic synthesis techniques, and there is ongoing research to develop more efficient and scalable production methods .
Analyse Chemischer Reaktionen
Types of Reactions: Kabiramide E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Kabiramide E has a wide range of scientific research applications:
Wirkmechanismus
Kabiramide E exerts its effects by binding to actin, a protein that is essential for various cellular functions such as shape, motility, and division. The binding of this compound to actin disrupts the polymerization of actin filaments, leading to the depolymerization of the cytoskeleton . This disruption affects cell motility and can result in cellular death, making this compound a potent cytotoxic agent .
Vergleich Mit ähnlichen Verbindungen
Kabiramide E is part of a larger family of macrolide compounds that target actin. Similar compounds include:
Kabiramide C: Shares a similar structure and mechanism of action but differs in its binding affinity and biological activity.
Jaspisamide A: Another macrolide that binds to actin and disrupts its polymerization.
Ulapualide A: Known for its potent cytotoxicity and ability to bind to actin.
This compound is unique due to its specific structural features and its potent ability to disrupt actin polymerization, making it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
101550-96-3 |
|---|---|
Molekularformel |
C49H72N4O14 |
Molekulargewicht |
941.1 g/mol |
IUPAC-Name |
[(24Z)-20-[(E)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-12-hydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-16-yl] acetate |
InChI |
InChI=1S/C49H72N4O14/c1-28-20-35(66-34(7)55)22-45(58)67-43(23-42(60-10)29(2)16-17-39(56)31(4)46(61-11)30(3)18-19-53(8)27-54)33(6)41(59-9)14-13-15-44-50-37(25-63-44)48-52-38(26-65-48)49-51-36(24-64-49)47(62-12)32(5)40(57)21-28/h13,15,18-19,24-33,35,40-43,46-47,57H,14,16-17,20-23H2,1-12H3/b15-13-,19-18+ |
InChI-Schlüssel |
PLHRHWSJGUIBFI-ZMFCQMLNSA-N |
Isomerische SMILES |
CC1CC(CC(=O)OC(C(C(C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(C1)O)C)OC)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)/C=C/N(C)C=O)OC)OC)OC(=O)C |
Kanonische SMILES |
CC1CC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(C1)O)C)OC)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


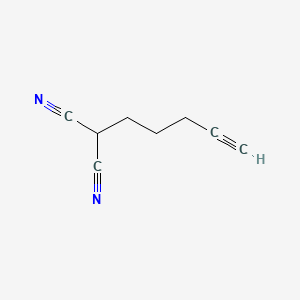
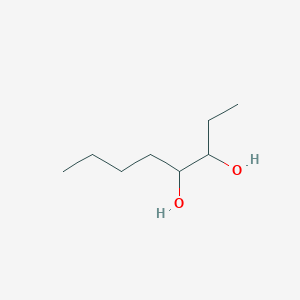
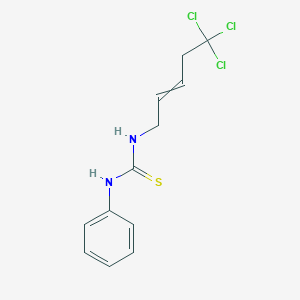
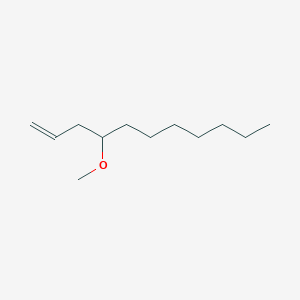
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
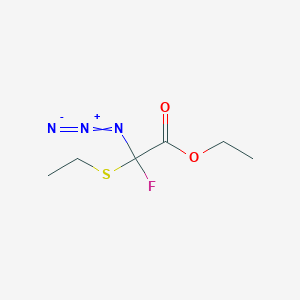
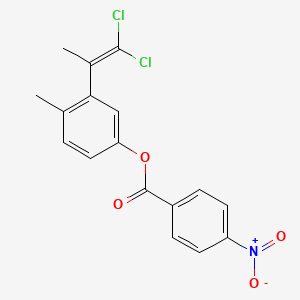
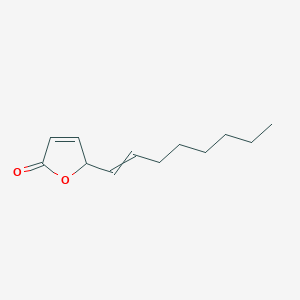
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
